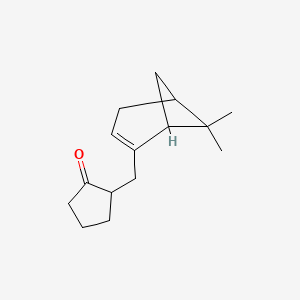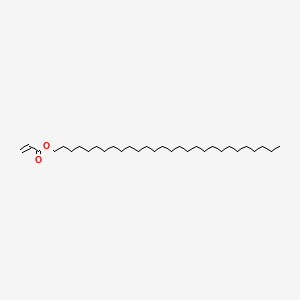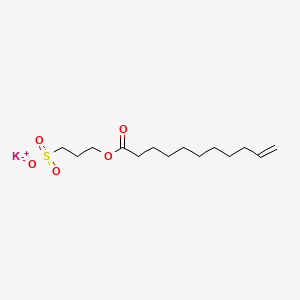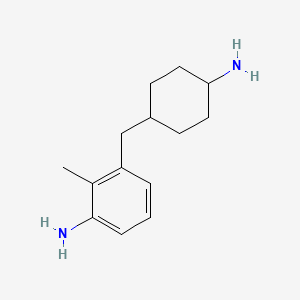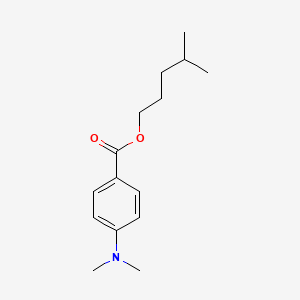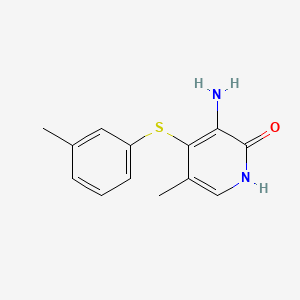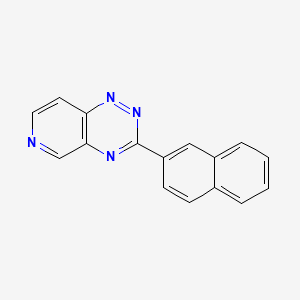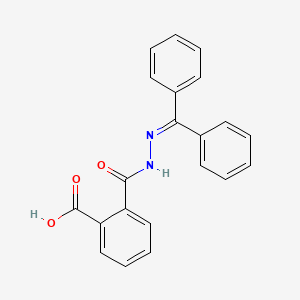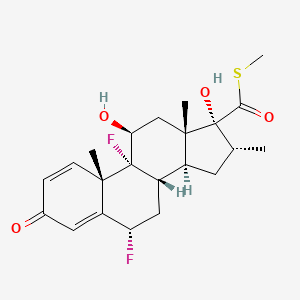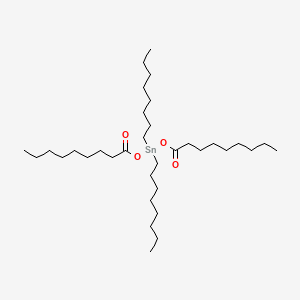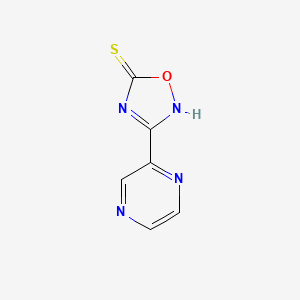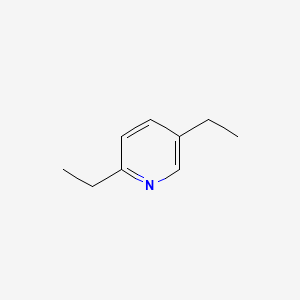
5,6,7,8,8-Pentamethylnon-5-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,8-Pentamethylnon-5-en-4-one is an organic compound with the molecular formula C14H26O It is characterized by its unique structure, which includes multiple methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8-Pentamethylnon-5-en-4-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the alkylation of a suitable ketone precursor with a methylating agent, followed by a series of reactions to introduce the double bond and additional methyl groups. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,8-Pentamethylnon-5-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
5,6,7,8,8-Pentamethylnon-5-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various purposes.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Researchers are exploring its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6,7,8,8-Pentamethylnon-5-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetramethylnon-5-en-4-one: Similar structure but with one less methyl group.
5,6,7,8,8-Pentamethyl-5-nonen-4-ol: Similar structure but with an alcohol group instead of a ketone.
5,6,7,8,8-Pentamethyl-5-nonen-4-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
5,6,7,8,8-Pentamethylnon-5-en-4-one is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability.
Properties
CAS No. |
81786-81-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(E)-5,6,7,8,8-pentamethylnon-5-en-4-one |
InChI |
InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h12H,8-9H2,1-7H3/b11-10+ |
InChI Key |
NVESPKGSUJHQDO-ZHACJKMWSA-N |
Isomeric SMILES |
CCCC(=O)/C(=C(\C)/C(C)C(C)(C)C)/C |
Canonical SMILES |
CCCC(=O)C(=C(C)C(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


